
2-(4,4-Difluoropiperidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4,4-Difluoropiperidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C9H11F2N3. It is a pyrimidine derivative, which is a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves reactions with aromatic C-nucleophiles . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of “this compound” involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . Attached to this ring is a piperidine ring, which is a saturated six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Pyrimidine derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can react with aromatic C-nucleophiles in the presence of trifluoroacetic acid to form 2-(pyrrolidin-1-yl)pyrimidines .科学的研究の応用
OLED Technology
A notable application of pyrimidine derivatives in scientific research is in the field of organic light-emitting diodes (OLEDs). The development of sky-blue-emitting Ir(III) phosphors using pyrimidine chelates demonstrates the role of pyrimidine derivatives in achieving high-performance OLEDs. Specifically, the use of 2-t-butyl-5-(pyridin-2-yl)pyrimidine and its variations in synthesizing heteroleptic Ir(III) metal complexes has led to significant advancements. These complexes exhibited high quantum yields and were instrumental in fabricating OLEDs with peak external quantum, luminance, and power efficiencies, as well as phosphorescent white OLEDs with stable pure-white emission. This research showcases the potential of pyrimidine derivatives in enhancing the efficiency and color quality of OLED displays (Chih‐Hao Chang et al., 2013).
Antimalarial Drug Development
In the realm of medicinal chemistry, pyrimidine derivatives have been explored for their potential in treating malaria. A study focusing on the structure-activity relationship of trifluoromethyl-substituted pyridine and pyrimidine analogues identified JPC-3210 as a lead compound for preclinical development for malaria treatment and/or prevention. This compound demonstrated superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines, showcasing the therapeutic potential of pyrimidine derivatives in combating malaria (M. Chavchich et al., 2016).
Materials Science
In materials science, pyrimidine derivatives have been studied for their charge transfer properties. Research on 4,6-di(thiophen-2-yl)pyrimidine derivatives aimed to improve the intra-molecular charge transfer and reduce the HOMO–LUMO energy gap. These efforts resulted in derivatives that exhibited promising electron transfer properties, potentially outperforming commonly used materials in electronic devices. This highlights the importance of pyrimidine derivatives in developing efficient charge transfer materials for various applications (A. Irfan, 2014).
Antiviral Research
Further, pyrimidine derivatives have been identified as having notable antiviral properties. A series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines demonstrated significant antiviral activity, marking a 4000-fold improvement in inhibitory effect against the measles virus. The mode of action for these compounds was determined to be through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthetic pathway. This discovery opens new avenues for developing antiviral therapies targeting specific biochemical pathways (H. Munier-Lehmann et al., 2015).
作用機序
将来の方向性
The future directions for “2-(4,4-Difluoropiperidin-1-yl)pyrimidine” and similar compounds involve further exploration of their biological activities and potential therapeutic applications. There is ongoing interest in the development of novel pyrimidine compounds with different biological profiles .
特性
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3/c10-9(11)2-6-14(7-3-9)8-12-4-1-5-13-8/h1,4-5H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFICSSZJRIUKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,5R)-5-Ethenyloxolan-2-yl]methanol](/img/structure/B2437528.png)
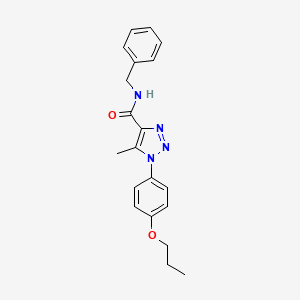
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2437532.png)
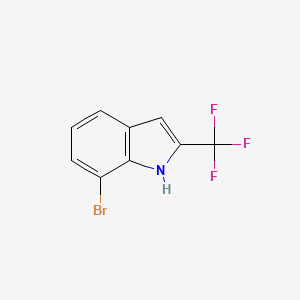
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2437535.png)
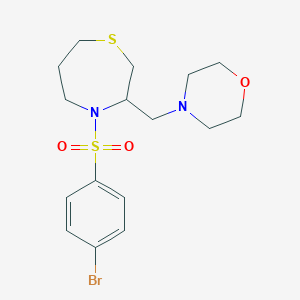
![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B2437539.png)
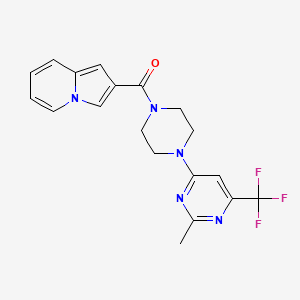

![(3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one](/img/structure/B2437544.png)
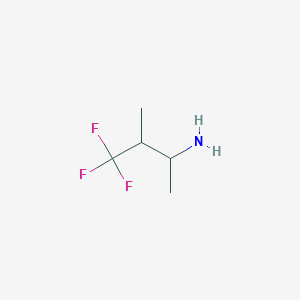
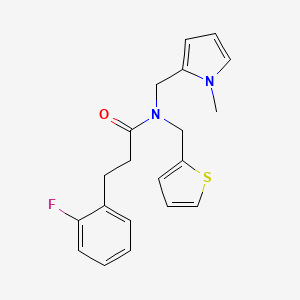
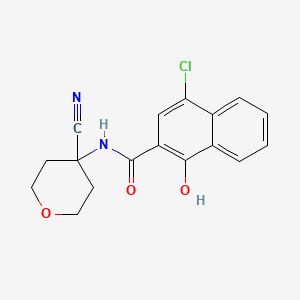
![6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide](/img/structure/B2437549.png)